molecular formula C15H14F3NO2S B229141 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B229141
M. Wt: 329.3 g/mol
InChI Key: AOUUWYTZMVSURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, also known as DMTF, is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has been found to have a wide range of potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to inhibit the activity of certain receptors, such as TRPM8 and TRPA1, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to have a number of biochemical and physiological effects in the body. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, thereby reducing inflammation. Additionally, 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to reduce the activation of certain receptors involved in pain signaling, resulting in analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its potent anti-inflammatory and analgesic effects. This makes it a useful tool for studying the mechanisms of pain and inflammation in the body. However, one of the limitations of using 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments is its potential toxicity. High doses of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide have been found to have toxic effects on certain cells and tissues, making it important to use caution when working with this compound.

Future Directions

There are a number of potential future directions for research on 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide. One area of focus could be the development of more potent and selective inhibitors of COX-2 and other enzymes and receptors involved in pain and inflammation. Additionally, research could focus on the development of new drug delivery systems for 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, such as nanoparticles or liposomes, to improve its efficacy and reduce its toxicity. Finally, research could focus on the potential applications of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction results in the formation of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide as a white crystalline solid with a melting point of 156-158°C.

Scientific Research Applications

2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide has been found to have anticancer properties, making it a potential candidate for the treatment of cancer.

properties

Molecular Formula

C15H14F3NO2S

Molecular Weight

329.3 g/mol

IUPAC Name

2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H14F3NO2S/c1-10-6-7-14(11(2)8-10)22(20,21)19-13-5-3-4-12(9-13)15(16,17)18/h3-9,19H,1-2H3

InChI Key

AOUUWYTZMVSURT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C

Origin of Product

United States

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